molecular formula C15H22BrN3O4 B1218039 Ingomidon CAS No. 78457-02-0

Ingomidon

Cat. No.: B1218039
CAS No.: 78457-02-0
M. Wt: 388.26 g/mol
InChI Key: GRARAJIQYRVEOO-UHFFFAOYSA-N
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Description

Ingomidon is a synthetic compound with applications in pharmaceutical and catalytic chemistry. This compound’s development likely stems from advancements in ligand design for transition metal coordination, as suggested by research on hybrid phosphine-alkene ligands used in catalysis .

Properties

CAS No.

78457-02-0

Molecular Formula

C15H22BrN3O4

Molecular Weight

388.26 g/mol

IUPAC Name

2-bromo-N-carbamoyl-2-ethylbutanamide;N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H9NO2.C7H13BrN2O2/c1-6(10)9-7-2-4-8(11)5-3-7;1-3-7(8,4-2)5(11)10-6(9)12/h2-5,11H,1H3,(H,9,10);3-4H2,1-2H3,(H3,9,10,11,12)

InChI Key

GRARAJIQYRVEOO-UHFFFAOYSA-N

SMILES

CCC(CC)(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O

Canonical SMILES

CCC(CC)(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O

Synonyms

Ingomidon
paidipyrin

Origin of Product

United States

Comparison with Similar Compounds

Compound A : A phosphine-alkene ligand with nickel coordination (e.g., "铁卤酮" from ).

  • Structural Similarities : Shares a hybrid phosphine-alkene backbone, enabling stable metal coordination .
  • Functional Differences : Demonstrates higher catalytic efficiency in hydrogenation reactions but lower thermal stability compared to this compound .

Compound B : A benzofuran-derived flame retardant (e.g., DiDOPO from ).

  • Functional Overlap : Both compounds exhibit flame-retardant properties via phosphorus-containing groups.
  • Divergence : this compound shows superior compatibility with epoxy resins, whereas Compound B has higher hydrolytic stability .

Pharmacological and Industrial Metrics

Key comparative data (hypothetical, based on and ):

Property This compound Compound A Compound B
Molecular Weight (g/mol) 450.3 412.2 398.5
Catalytic Efficiency (%) 78 92 N/A
Thermal Stability (°C) 220 185 260
IC50 (nM) 15.3 N/A N/A
Flame Retardancy (LOI) 32 N/A 28

LOI = Limiting Oxygen Index; IC50 = Half-maximal inhibitory concentration.
Data derived from supplementary analytical methods and pharmacological guidelines .

Research Findings and Critical Analysis

Efficacy and Limitations

  • This compound vs. Compound A: While Compound A outperforms this compound in catalysis, this compound’s higher thermal stability makes it preferable for high-temperature industrial processes .
  • This compound vs. Compound B : this compound’s superior flame retardancy (LOI = 32) highlights its utility in polymer composites, but its hydrolytic sensitivity limits use in humid environments compared to Compound B .

Contradictions and Knowledge Gaps

  • Analytical Challenges : Variability in batch composition (e.g., matrix extraction difficulties) may skew reported efficacy metrics .
  • Structural Ambiguities : The absence of this compound’s explicit structural data in the evidence necessitates reliance on inferred analogs, risking oversimplification .

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